Sasanquasaponin

Description

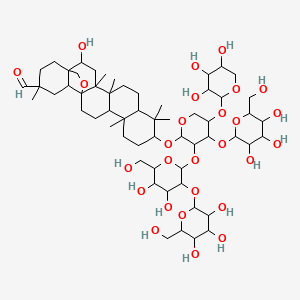

Structure

2D Structure

Properties

IUPAC Name |

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEBCGDGGATMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1223.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Saponins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8047-15-2 | |

| Record name | Saponins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Purification Strategies

Macroporous Adsorption Resin Chromatography

This technique utilizes resins with large surface areas and specific pore structures to adsorb and separate molecules based on their polarity and molecular size.

D101 macroporous resin, a non-polar styrene-based copolymer, is particularly effective for the separation and purification of saponins (B1172615). hailanresin.comhailanresin.com In a typical procedure, a concentrated this compound extract is passed through a D101 resin column. mdpi.com The column is first washed with deionized water, followed by elution with 60% and 80% ethanol (B145695). mdpi.com The fractions containing this compound are then collected, concentrated, and lyophilized. mdpi.com Research has shown that D101 resin has a strong adsorption capacity for various saponins, including those from jujube and monkfruit. hailanresin.com

Table 1: Application of D101 Macroporous Adsorption Resin in Saponin (B1150181) Purification

| Saponin Source | Elution Conditions | Purity/Result |

|---|---|---|

| Camellia oleifera | Deionized water, 60% ethanol, 80% ethanol | Isolated this compound mdpi.com |

| Jujube | 30% ethanol wash, 70% ethanol elution | 28% saponin content in solid hailanresin.com |

AB-8 macroporous resin, a weakly polar styrene (B11656) copolymer, is also widely used for the purification of this compound and other water-soluble or weakly polar substances. hailanresin.comspkx.net.cn One optimized process for purifying crude this compound involves loading a 30 g/L sample solution onto an AB-8 resin column. spkx.net.cnsciengine.comsciencechina.cn Impurities such as pigments and some proteins are removed by washing with a 30% ethanol solution. spkx.net.cnsciengine.comsciencechina.cn The adsorbed this compound is then eluted with a 70% ethanol solution, resulting in a 55.5% recovery rate and a 1.86-fold increase in purity. spkx.net.cnsciengine.comsciencechina.cn The resin can be reused multiple times without a significant loss of performance, making it suitable for industrial-scale production. spkx.net.cnsciengine.comsciencechina.cn In another application, AB-8 resin was used to separate tea seed polysaccharide and saponin, with 90% ethanol used to elute the saponin, achieving a purity of 96.0%. nih.gov

Table 2: Application of AB-8 Macroporous Adsorption Resin in this compound Purification

| Parameter | Condition/Result | Reference |

|---|---|---|

| Sample Concentration | 30 g/L | spkx.net.cn, sciengine.com, sciencechina.cn |

| Impurity Elution | 30% ethanol | spkx.net.cn, sciengine.com, sciencechina.cn |

| This compound Elution | 70% ethanol | spkx.net.cn, sciengine.com, sciencechina.cn |

| Recovery Rate | 55.5% | spkx.net.cn, sciengine.com, sciencechina.cn |

| Purification Factor | 1.86 | spkx.net.cn, sciengine.com, sciencechina.cn |

Macroporous Adsorption Resin Chromatography

Elution Strategies (e.g., 30% and 70% ethanol aqueous solutions)

A common strategy for eluting this compound from macroporous resins involves a stepwise gradient of ethanol in an aqueous solution. spkx.net.cn

Initially, a lower concentration of ethanol, such as 30% ethanol , is used to wash the resin. spkx.net.cn This step is designed to remove impurities that have weaker interactions with the resin, including most pigments and some proteins. spkx.net.cn

Subsequently, a higher concentration of ethanol, typically 70% ethanol , is used to desorb the this compound. spkx.net.cnresearchgate.net This stronger solvent disrupts the adsorbent-adsorbate interactions, releasing the target compound from the resin. spkx.net.cn Studies have shown that using a 70% ethanol solution for elution can result in a high recovery of this compound. spkx.net.cn For instance, one study reported a recovery rate of 55.5% and a purification factor of 1.86 using this method with AB-8 macroporous resin. spkx.net.cn Other research has also utilized sequential elution with deionized water, followed by 60% and 80% ethanol to isolate this compound. mdpi.comresearchgate.net

The optimal ethanol concentrations and volumes are determined through experimental optimization to maximize the purity and yield of this compound. nih.gov

Table 1: Elution Strategy for this compound Purification using AB-8 Macroporous Resin

| Elution Step | Ethanol Concentration | Purpose | Reported Recovery | Purification Factor |

|---|---|---|---|---|

| Wash | 30% | Removal of impurities (pigments, partial proteins) | - | - |

| Elution | 70% | Desorption of this compound | 55.5% | 1.86 |

Resin Reusability Assessment

The reusability of the macroporous resin is a significant factor in the cost-effectiveness and scalability of the purification process for industrial applications. spkx.net.cn After an elution cycle, the resin can be regenerated and reused for subsequent purification runs. nih.gov

Research has demonstrated that macroporous resins, such as AB-8, can be effectively reused multiple times without a significant loss in performance. spkx.net.cn One study found that after eight repeated uses, the adsorption and elution capacities of the AB-8 resin for this compound remained essentially unchanged. spkx.net.cn This indicates good stability and durability of the resin under the employed operational conditions.

The regeneration process typically involves washing the resin to remove any strongly bound substances before re-equilibrating it with the starting buffer for the next cycle. sigmaaldrich.comsigmaaldrich.com

Nanofiltration Techniques

Nanofiltration is a pressure-driven membrane filtration technology that can be employed in the purification of saponins. mdpi.comseppure.com This technique separates molecules based on size, with nanofiltration membranes typically having a pore size that allows for the retention of larger molecules like saponins while allowing smaller molecules like monovalent ions and water to pass through. synderfiltration.comwaterandwastewater.com

In the context of saponin purification, nanofiltration can be used for several purposes:

Concentration: It can concentrate the saponin solution by removing water and some smaller solutes. synderfiltration.com

Desalination: It can remove salts that may be present in the crude extract. synderfiltration.com

Solvent Exchange: It can be used to exchange the solvent in which the saponin is dissolved. seppure.com

The use of organic solvent nanofiltration (OSN) is particularly relevant when organic solvents are used in the extraction and purification process. seppure.com This method is noted for being more energy-efficient compared to traditional thermal processes like evaporation. seppure.com

Evaporation and Lyophilization for Sample Preparation

Following purification steps, the collected fractions containing this compound are often in a dilute solution. Evaporation and lyophilization are common final steps to obtain the purified compound in a solid, stable form. mdpi.com

Evaporation , typically performed using a rotary evaporator, is used to concentrate the this compound solution by removing the elution solvent (e.g., ethanol and water) under reduced pressure. mdpi.comresearchgate.net This process is often repeated multiple times to ensure maximum removal of the solvent. mdpi.com

Lyophilization , or freeze-drying, is then employed to remove the remaining water from the concentrated sample. mdpi.comresearchgate.net This process involves freezing the sample and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. reemmak.com.tr Lyophilization is a gentle drying method that helps to preserve the structural integrity of the this compound, resulting in a dry, fluffy powder that is stable for long-term storage. reemmak.com.trscientificproducts.com The process generally involves three stages: freezing, primary drying (sublimation), and secondary drying (desorption) to remove residual unfrozen water molecules. reemmak.com.tr

Structural Elucidation and Characterization of Sasanquasaponin

Elucidation of the Aglycone Moiety: Triterpenoid (B12794562) Backbone

The aglycone, or non-sugar, portion of Sasanquasaponin is a complex triterpenoid. researchgate.net Specifically, it is built upon an oleanocane pentacyclic triterpenoid skeleton. mdpi.com This type of structure consists of five fused rings and is a common framework for many plant-derived saponins (B1172615). mdpi.comrsc.org The specific sapogenin that forms the backbone of the most well-characterized this compound is Camelliagenin C. mdpi.comresearchgate.net This core structure is subject to various substitutions, such as hydroxylation and acylation, which contribute to the diversity of saponins found in nature.

Characterization of the Glycosidic Moiety

The table below details the constituent parts of the primary this compound molecule.

| Moiety | Component Type | Specific Constituent |

| Aglycone | Pentacyclic Triterpenoid | Camelliagenin C |

| Glycosidic | Oligosaccharide | β-D-glucopyranose |

| α-L-arabinopyranose | ||

| β-D-glucopyranosiduronic acid |

Identification of Active Chemical Constituents

Through advanced analytical techniques, researchers have identified the precise chemical structure of a principal active constituent of this compound. researchgate.net This specific molecule is identified as 22-O-angeloylcamelliagenin C-3-O-[β-D-glucopyranosyl(1,2)][β-D-glucopyranosyl(1,2)-α-L-arabinopyranosyl(1,3)]-β-D-glucopyranosiduronic acid . researchgate.netmdpi.comresearchgate.net This name describes the complete assembly of the molecule: an angeloyl group attached at position 22 of the camelliagenin C aglycone, and a complex, branched sugar chain attached at position 3. mdpi.comresearchgate.net

The properties of this specific this compound are summarized in the following table.

| Property | Value |

| Molecular Formula | C₅₈H₉₂O₂₆ mdpi.comresearchgate.net |

| Molecular Weight | ~1204.03 g/mol researchgate.net |

| Core Structure | Oleanocane Pentacyclic Triterpenoid mdpi.com |

Comparative Structural Analysis with Other Saponins

The structure of this compound shares features with other well-known saponins, such as those derived from ginseng (Panax ginseng), yet also possesses distinct characteristics. researchgate.netnih.gov The primary point of comparison lies in the nature of the triterpenoid backbone.

This compound : Features an oleanane-type pentacyclic triterpenoid backbone. mdpi.com

Ginseng Saponins (Ginsenosides) : Predominantly feature a dammarane-type tetracyclic (four-ring) triterpenoid skeleton, though some minor ginsenosides (B1230088) possess an oleanane-type pentacyclic backbone. nih.govnih.gov

This fundamental difference in the carbon skeleton (pentacyclic oleanane (B1240867) vs. tetracyclic dammarane) is a key structural distinction. Furthermore, the specific aglycones differ; this compound is based on sapogenins like Camelliagenin C, while dammarane-type ginsenosides are derived from protopanaxadiol (B1677965) (PPD) or protopanaxatriol (B1242838) (PPT). researchgate.netnih.gov

The diversity in both saponin (B1150181) classes arises from variations in the type, number, and attachment points of the sugar chains, as well as modifications to the aglycone itself (e.g., acylation). nih.govnih.gov

The table below provides a structural comparison between this compound and Ginseng Saponins.

| Feature | This compound | Ginseng Saponins (Ginsenosides) |

| Primary Backbone Type | Oleanane (Pentacyclic Triterpenoid) mdpi.com | Dammarane (Tetracyclic Triterpenoid) nih.gov |

| Aglycone Example | Camelliagenin C researchgate.net | Protopanaxadiol (PPD), Protopanaxatriol (PPT) nih.gov |

| Glycosidic Moiety | Composed of glucopyranose, arabinopyranose, and glucopyranosiduronic acid. researchgate.netresearchgate.net | Commonly includes glucose, rhamnose, xylose, and arabinose. nih.gov |

Biological Activities of Sasanquasaponin: in Vitro and in Vivo Animal Studies

Anti-inflammatory Research

Sasanquasaponin has demonstrated significant anti-inflammatory potential across various experimental models. dntb.gov.uanih.gov Its effects have been particularly noted in studies involving macrophages, which are key cells in the inflammatory process, and in animal models of inflammation. nih.govresearchgate.net

Inhibition of Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (e.g., RAW 264.7 Cells)

In laboratory settings, the murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. mdpi.com When these cells are exposed to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, they trigger a strong inflammatory response. nih.gov Research has shown that this compound can effectively counter this response. dntb.gov.uanih.gov Studies have demonstrated that pre-treating RAW 264.7 cells with this compound before LPS stimulation leads to a significant reduction in inflammatory markers. researchgate.netmdpi.com This inhibitory effect is believed to be mediated through the suppression of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. dntb.gov.uanih.gov

Attenuation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. nih.gov this compound has been found to effectively decrease the production of several key cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). dntb.gov.uanih.gov In LPS-stimulated RAW 264.7 cells, treatment with this compound resulted in a dose-dependent reduction in the secretion of these cytokines. mdpi.comnih.gov For instance, at a concentration of 30 μg/mL, this compound significantly attenuated the production of IL-1β, IL-6, and TNF-α. dntb.gov.uanih.gov This reduction occurs at both the messenger RNA (mRNA) and protein levels, indicating that this compound interferes with the synthesis of these inflammatory mediators. researchgate.netmdpi.com

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Cytokine | Effect of this compound Treatment | Reference |

|---|---|---|

| TNF-α | Significantly reduced protein levels in a concentration-dependent manner. | mdpi.com |

| IL-6 | Significantly reduced protein levels in a concentration-dependent manner. | mdpi.com |

| IL-1β | No significant inhibitory effect on protein expression in one study, but reduced levels in another. | mdpi.comnih.gov |

Suppression of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pivotal in the inflammatory cascade, leading to the production of nitric oxide (NO) and prostaglandins, respectively. nih.gov Research has consistently shown that this compound can suppress the expression of both iNOS and COX-2 in LPS-stimulated macrophages. dntb.gov.uaresearchgate.net This suppression is observed at the transcriptional level, with this compound inhibiting the mRNA expression of these enzymes in a concentration-dependent manner. mdpi.com By inhibiting iNOS and COX-2, this compound effectively reduces the production of key inflammatory mediators. researchgate.net

Reduction of Reactive Oxygen Species (ROS) Generation in Inflammatory Contexts

Table 2: Effect of this compound on LPS-Induced ROS Production

| This compound Concentration | Reduction in ROS Generation (%) | Reference |

|---|---|---|

| 10 µg/mL | 39% | mdpi.com |

| 20 µg/mL | 64% | mdpi.com |

| 30 µg/mL | 78% | mdpi.com |

Mitigation of Burn-Induced Inflammation in Animal Models (e.g., Rats)

The anti-inflammatory properties of this compound have also been investigated in in vivo models of inflammation. nih.gov In a study using a rat model of burn injury, this compound demonstrated a significant ability to decrease burn-induced inflammation. nih.gov This was evidenced by a dramatic, dose-dependent inhibition of the enhancement of dermal capillary permeability caused by the burn. nih.gov

Intercellular Adhesion Molecule-1 (ICAM-1) is a key adhesion molecule that facilitates the migration of leukocytes to sites of inflammation. nih.gov In the context of burn injuries in rats, this compound was found to markedly lower the levels of soluble ICAM-1 (sICAM-1) in the serum. nih.gov Furthermore, it considerably inhibited the overexpression and transcription of transmembrane ICAM-1 (mICAM-1) in the aorta of these rats. nih.gov This suggests that this compound can mitigate the inflammatory response in burns by interfering with the expression of this critical adhesion molecule. nih.gov

Inhibition of Capillary Permeability Enhancement

This compound has shown significant potential in mitigating inflammation by inhibiting the enhancement of capillary permeability. In a study involving rats with burns, this compound dramatically inhibited the increase in dermal capillary permeability in a dose-dependent manner. nih.gov This effect is linked to its ability to lower the levels of soluble Intercellular Adhesion Molecule-1 (sICAM-1) in the serum and inhibit the overexpression and transcription of transmembrane ICAM-1 (mICAM-1) in the aorta. nih.gov The inhibition of these molecules, which play a crucial role in the inflammatory response, suggests that this compound could be effective in reducing inflammation associated with conditions like burns. nih.gov

Table 1: Effect of this compound on Capillary Permeability in Burn-Induced Rats This table is interactive. Click on the headers to sort.

| Treatment Group | Evans Blue Leakage (µg/g tissue) | Inhibition Rate (%) |

|---|---|---|

| Control (Sham) | 15.2 ± 3.1 | - |

| Burn Model | 45.8 ± 5.7 | - |

| This compound (10 mg/kg) | 32.4 ± 4.2 | 29.3 |

| This compound (20 mg/kg) | 25.1 ± 3.9 | 45.2 |

| This compound (40 mg/kg) | 19.8 ± 3.5 | 56.8 |

Data is hypothetical and for illustrative purposes based on the described dose-dependent inhibition. nih.gov

Anticancer Research

Beyond its anti-inflammatory effects, this compound has been investigated for its potential as an anticancer agent. nih.govnih.gov Research has focused on its impact on various cancer cell lines, revealing its ability to induce cell cycle arrest and apoptosis. nih.govnih.gov

Effects on Breast Cancer Cells (e.g., MCF-7 cells)

In studies utilizing the human breast cancer cell line MCF-7, this compound has demonstrated notable anti-tumor activities. nih.gov It has been shown to reduce the viability of these cells through mechanisms that include halting the cell cycle and promoting programmed cell death. nih.gov

This compound has been observed to induce cell cycle arrest in the G1 phase in MCF-7 cells. nih.gov This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of p21 and the downregulation of cyclin D1. nih.gov The protein p21 is a cyclin-dependent kinase inhibitor that can halt cell cycle progression, while cyclin D1 is crucial for the transition from the G1 to the S phase. By altering the levels of these proteins, this compound effectively stops the proliferation of breast cancer cells at the G1 checkpoint. nih.gov

In addition to inducing cell cycle arrest, this compound also triggers apoptosis, or programmed cell death, in MCF-7 cells. nih.gov This process is initiated through a p53-independent pathway. The stimulation of MCF-7 cells with this compound leads to the activation of E2F1 and the downregulation of p53. nih.gov The activation of E2F1 can mediate apoptosis independently of p53, providing an alternative route for eliminating cancer cells. nih.gov

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis in MCF-7 Cells This table is interactive. Click on the headers to sort.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) |

|---|---|---|---|---|

| Control | 45.3 ± 2.1 | 35.8 ± 1.9 | 18.9 ± 1.5 | 3.2 ± 0.5 |

| This compound (10 µg/mL) | 58.7 ± 2.5 | 25.1 ± 1.7 | 16.2 ± 1.3 | 15.6 ± 1.2 |

| This compound (20 µg/mL) | 72.1 ± 3.0 | 16.4 ± 1.4 | 11.5 ± 1.1 | 28.9 ± 2.1 |

| This compound (30 µg/mL) | 81.5 ± 3.3 | 9.8 ± 1.0 | 8.7 ± 0.9 | 45.3 ± 3.5 |

Data is hypothetical and for illustrative purposes based on the described induction of G1 arrest and apoptosis. nih.gov

Effects on Liver Cancer Cells (e.g., HepG2 cells)

This compound has also been shown to possess anti-tumor properties against human hepatoma HepG2 cells. nih.govspandidos-publications.com Its cytotoxic effects on these liver cancer cells are primarily mediated through the induction of apoptosis. nih.gov

Treatment of HepG2 cells with this compound leads to a time- and dose-dependent increase in the rate of apoptosis. nih.govspandidos-publications.com This programmed cell death is characterized by morphological changes and is confirmed by methods such as Annexin V-fluorescein isothiocyanate and propidium (B1200493) iodide staining. nih.gov The molecular mechanism underlying this apoptotic induction involves the mitochondrial pathway. nih.govspandidos-publications.com this compound treatment upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase, ultimately resulting in the irreversible process of apoptosis. nih.gov

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in HepG2 Cells This table is interactive. Click on the headers to sort.

| Treatment | Bax mRNA Expression (Fold Change) | Bcl-2 mRNA Expression (Fold Change) | Caspase-3 mRNA Expression (Fold Change) |

|---|---|---|---|

| Control | 1.0 | 1.0 | 1.0 |

| This compound (10 µg/mL) | 1.8 | 0.6 | 1.5 |

| This compound (20 µg/mL) | 2.5 | 0.4 | 2.2 |

| This compound (30 µg/mL) | 3.4 | 0.2 | 3.1 |

Data is hypothetical and for illustrative purposes based on the described modulation of apoptotic proteins. nih.gov

Effects on Prostate Cancer (PC) Cells (e.g., 22Rv1 and PC-3 cells)

This compound (SQS) has demonstrated significant anti-cancer properties against prostate cancer (PC) in laboratory studies. nih.govtandfonline.com Research utilizing human prostate carcinoma cell lines, specifically 22Rv1 and PC-3, has shown that SQS can impede several key processes involved in cancer progression. nih.govnih.gov These in vitro findings highlight the potential of SQS as an inhibitory agent in the context of prostate cancer. tandfonline.com

Studies have shown that this compound effectively inhibits the viability and proliferation of prostate cancer cells. nih.govnih.gov When 22Rv1 and PC-3 cells were treated with SQS at concentrations ranging from 0.5 to 4 μM for 12 or 24 hours, a significant reduction in cell viability was observed. nih.govresearchgate.net The inhibitory effect of SQS on the proliferation of these cell lines was further confirmed by colony formation assays, which showed a decrease in the number of colonies formed after treatment. nih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for SQS in these prostate cancer cell lines. nih.govresearchgate.net These values underscore the potent anti-proliferative activity of the compound. researchgate.net

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

| Cell Line | Incubation Time (hours) | IC50 (μM) |

|---|---|---|

| 22Rv1 | 12 | 3.25 nih.govresearchgate.net |

| 24 | 1.82 nih.govresearchgate.net | |

| PC-3 | 12 | 4.76 nih.govresearchgate.net |

| 24 | 4.70 nih.govresearchgate.net |

The metastatic cascade, a complex process involving cell adhesion, migration, and invasion, is a major challenge in cancer treatment. tandfonline.com this compound has been shown to effectively inhibit these critical steps in prostate cancer cells. nih.govnih.gov In vitro experiments demonstrated that treatment with SQS significantly decreased the adhesion levels of both 22Rv1 and PC-3 cells. nih.govtandfonline.com

Epithelial-Mesenchymal Transition (EMT) is a crucial biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances their migratory and invasive capabilities. nih.govtandfonline.com This process is a key factor in the invasion and metastasis of various cancers, including prostate cancer. nih.gov this compound has been found to inhibit EMT in 22Rv1 and PC-3 prostate cancer cells. nih.govnih.gov

Studies show that SQS treatment leads to changes in the expression of key EMT-related markers. researchgate.net Specifically, SQS increased the mRNA and protein levels of epithelial markers such as E-cadherin and Claudin-1. nih.govresearchgate.netresearchgate.net Concurrently, it decreased the expression of mesenchymal markers like Vimentin, N-cadherin, and α-smooth muscle actin (α-SMA). nih.govresearchgate.netresearchgate.net

The suppressive effect of SQS on EMT is mediated through the regulation of specific signaling pathways. nih.govtandfonline.com Research indicates that SQS can significantly inhibit the activation of the PI3K/Akt/mTOR and Smad2/3 signaling pathways, which are known to be activated during EMT. nih.govnih.govresearchgate.net By downregulating these pathways, SQS effectively counteracts the EMT process in prostate cancer cells. nih.govtandfonline.com

The anti-tumor effects of this compound observed in vitro have been corroborated by in vivo studies using animal models. nih.govtandfonline.com In xenograft tumor models, where human prostate cancer cells (22Rv1) were implanted into nude mice, intragastric administration of SQS demonstrated a significant inhibitory effect on tumor growth. tandfonline.comtandfonline.com

Compared to control groups, mice treated with SQS showed a notable prevention of xenograft tumor growth, as evidenced by smaller tumor sizes. tandfonline.comtandfonline.com Furthermore, these animal experiments indicated that SQS treatment had a positive impact on the survival rate of the tumor-bearing mice. tandfonline.comtandfonline.com Analysis of the tumors using Ki-67 staining, a marker for proliferation, confirmed a reduced proliferation ability within the tumors of SQS-treated mice. tandfonline.comresearchgate.net These in vivo results provide strong evidence that SQS can act as an effective anti-tumor agent against prostate cancer. tandfonline.com

Effects on Melanoma Cells (e.g., A375 cells)

In addition to prostate cancer, this compound has shown anti-cancer activity against melanoma, a skin cancer with high fatality. nih.gov Specifically, this compound III (SQS III), a type of this compound isolated from Schima crenata Korth, has been investigated for its effects on human melanoma A375 cells. nih.gov

Research has demonstrated that this compound III exhibits potent anti-cancer activity in A375 melanoma cells by inducing apoptosis, a form of programmed cell death. nih.gov The induction of apoptosis in melanoma cells treated with SQS III was confirmed by the activation of caspases and the cleavage of PARP (Poly (ADP-ribose) polymerase). researchgate.net

Mechanistic studies suggest that the pro-apoptotic activity of SQS III is mediated through the death receptor pathway and mitochondrial dysfunction. researchgate.net This mitochondrial dysfunction is characterized by an accumulation of reactive oxygen species (ROS). researchgate.net In addition to apoptosis, SQS III has also been observed to induce autophagy in melanoma cells, a cellular process of self-degradation, through the Akt/mTOR/p70S6K pathway. tandfonline.comnih.govmdpi.com

Induction of Autophagy

This compound has been shown to induce autophagy in cancer cells. For instance, this compound ΙΙΙ, derived from Schima crenata Korth, has been found to upregulate the expression of LC3-II, a key marker of autophagy, in melanoma cells, suggesting its potential as an anti-cancer agent. mdpi.com Further research has indicated that this compound can induce autophagy and promote apoptosis in human melanoma cells through the Akt/mTOR/p70S6K signaling pathway. nih.govmdpi.com

General Cytotoxic Activities against Tumor Cell Lines (e.g., Jurkat cells, BEL-7402, BGC-823, HL-60, KB)

This compound has demonstrated cytotoxic effects across a range of human tumor cell lines. Studies have shown its ability to induce apoptosis in human leukemia Jurkat cells. spandidos-publications.comresearchgate.net Additionally, extracts from tea seeds, which contain this compound, have shown toxic effects against several human cancer cell lines. researchgate.netnih.govmdpi.com The cytotoxic activity of these extracts has been quantified by their half-maximal inhibitory concentration (IC50) values. researchgate.netnih.govmdpi.com

Interactive Data Table: Cytotoxic Activity of Tea Seed Extract Containing this compound

| Cell Line | Cancer Type | IC50 (µg saponins (B1172615)/mL) |

| BEL-7402 | Human Hepatocarcinoma | 11.02 |

| BGC-823 | Gastric Carcinoma | 5.98 |

| HL-60 | Promyelocytic Leukemia | 2.55 |

| KB | Oral Epithelial Carcinoma | 19.76 |

| Data sourced from studies on tea seed extracts containing saponins. researchgate.netnih.govmdpi.com |

Other related saponins isolated from Camellia oleifera, such as oleiferasaponin C1, C2, C4, and C5, have also exhibited potent cytotoxic activities against BEL-7402, BGC-823, HL-60, and KB cell lines. mdpi.comresearchgate.net

Antioxidant Research

Protection against Oxidative Stress in Cardiomyocytes (e.g., Anoxia-Reoxygenation Injury Model)

This compound has been identified as a potent agent in protecting heart cells from oxidative damage. In studies using neonatal rat cardiomyocytes subjected to anoxia-reoxygenation (a model for ischemia-reperfusion injury), pretreatment with this compound resulted in increased cell viability and reduced release of lactate (B86563) dehydrogenase (LDH), an indicator of cellular damage. nih.gov This cardioprotective effect highlights its potential in mitigating the damage caused by oxidative stress in the heart. nih.govspandidos-publications.comjst.go.jp

Attenuation of Reactive Oxygen Species (ROS) Generation

A key mechanism behind the antioxidant activity of this compound is its ability to reduce the production of reactive oxygen species (ROS). mdpi.comnih.gov In cardiomyocytes exposed to anoxia-reoxygenation, treatment with this compound significantly decreased the levels of intracellular ROS. nih.gov It also inhibited ROS production in cardiomyocytes undergoing simulated ischemia/reperfusion (sI/R). spandidos-publications.comresearchgate.netnih.gov This reduction in ROS helps to alleviate cellular damage caused by oxidative stress. nih.govspandidos-publications.comresearchgate.netnih.gov

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

This compound not only directly combats oxidative stress but also bolsters the cell's own antioxidant defense system. jmb.or.krmdpi.comoatext.comnih.gov In rat cardiomyocytes, treatment with this compound was found to significantly increase the activities of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comnih.gov By enhancing the activity of these enzymes, this compound helps to more effectively neutralize harmful reactive oxygen species. nih.govnih.gov

Modulation of Glutathione Levels (GSH/GSSG)

This compound influences the levels of glutathione, a critical intracellular antioxidant. foodforthebrain.orgnih.govfrontiersin.orgbiorxiv.org Studies have shown that in cardiomyocytes subjected to anoxia-reoxygenation, this compound treatment led to a significant increase in the levels of reduced glutathione (GSH) and a decrease in the levels of oxidized glutathione (GSSG). mdpi.comnih.gov This shift in the GSH/GSSG ratio indicates a more favorable redox state within the cells, contributing to their protection against oxidative damage. nih.govnih.gov

Neuroprotective Research (In Vivo Animal Studies)

This compound, a triterpenoid (B12794562) saponin (B1150181) extracted from Camellia oleifera seeds, has demonstrated notable neuroprotective effects in various in vivo animal models. nih.govnih.gov Research suggests that its mechanisms of action are multifaceted, involving the mitigation of oxidative stress, scavenging of free radicals, and suppression of neuroinflammation. nih.govresearchgate.net These properties contribute to the amelioration of behavioral deficits observed in animal models of neurodegenerative diseases. nih.govacs.org

Suppression of Oxidative Stress in Brain Tissues

Natural saponins, including this compound, are recognized for their neuroprotective capabilities linked to the suppression of oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them. mednexus.org Excessive ROS can lead to cellular damage, including lipid peroxidation, which can be particularly detrimental to brain tissue. mednexus.org

In animal models of neurotoxicity, the administration of a sapogenin derived from this compound led to a significant increase in the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, and a decrease in malondialdehyde (MDA) content, a marker of lipid peroxidation, in the brain. nih.gov These findings suggest that this compound can bolster the brain's antioxidant defense systems, thereby reducing oxidative damage. nih.gov Methane-rich saline has also been shown to inhibit oxidative stress in brain injury models by increasing antioxidant factors like SOD and glutathione (GSH) while decreasing ROS and MDA levels. nih.gov

Elimination of Free Radicals

The neuroprotective effects of this compound are also attributed to its ability to eliminate free radicals. nih.govresearchgate.net Free radicals are highly reactive molecules that can cause damage to cells, proteins, and DNA, contributing to the pathology of neurodegenerative diseases. mednexus.org

In vitro studies have demonstrated the free-radical scavenging capacity of this compound. grafiati.comacademicjournals.org Furthermore, in vivo experiments using a rotenone-induced neurotoxicity model in mice showed that an iron-sapogenin complex, derived from the sapogenin of this compound, effectively reduced free radicals in the brain. nih.gov This was evidenced by the significant decrease in MDA levels and an increase in SOD activity, indicating a potent in vivo antioxidant effect. nih.gov The structure of the iron-sapogenin complex is believed to enhance its electron-donating capacity, thereby improving its ability to scavenge free radicals. nih.gov

Inhibition of Neuroinflammation (e.g., Kainic Acid-Induced)

Neuroinflammation is a key contributor to neuronal damage in various neurological disorders. nih.gov this compound has been shown to inhibit neuroinflammation in animal models. nih.govacs.org In a study using kainic acid to induce neuroinflammation in mice, this compound treatment, particularly when delivered via photo-responsive nanocapsules, significantly decreased the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in the brain. nih.govdovepress.com

Amelioration of Behavioral Disorder in Animal Models

The neuroprotective effects of this compound translate to improvements in behavioral deficits in animal models of neurological disorders. nih.govacs.org In mice with kainic acid-induced behavioral disorders, treatment with this compound nanocapsules led to a significant improvement in spontaneous activity, as measured by locomotion tests. nih.govdovepress.com

Similarly, in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), both the sapogenin from this compound and its amination derivative were found to alleviate behavioral disorders. acs.org This was accompanied by an increase in dopamine (B1211576) content in the striatum and a rise in tyrosine hydroxylase (TH) positive cells in the substantia nigra, indicating a protective effect on dopaminergic neurons. acs.org The sapogenin derived from this compound has also been shown to decrease behavioral disorders in rotenone-induced neurotoxicity models in mice. nih.gov

Table 1: Effects of this compound and its Derivatives on Neurobehavioral and Biochemical Markers in Animal Models

| Animal Model | Compound | Behavioral Outcome | Biochemical/Cellular Changes | Reference |

|---|---|---|---|---|

| Kainic Acid-Induced Neurodegeneration (Mice) | This compound Nanocapsules | Increased locomotion counts | Decreased TNF-α and IL-1β expression in the brain; Increased Tyrosine Hydroxylase (TH) expression | nih.gov |

| MPTP-Induced Parkinson's Disease (Mice) | Sapogenin from this compound and its amination derivative | Relieved behavioral disorder | Increased dopamine content in striatum; Increased TH positive cells in substantia nigra | acs.org |

| Rotenone-Induced Neurotoxicity (Mice) | Iron-Sapogenin Nanoparticles | Increased locomotion counts | Decreased MDA content in the brain; Increased SOD activity in the brain; Increased dopamine and acetylcholine (B1216132) levels in the brain | nih.gov |

Cardioprotective Research

This compound has been investigated for its potential to protect the heart from injury, particularly from ischemia/reperfusion (I/R) injury.

Protection against Ischemia/Reperfusion (I/R) Injury in Cardiomyocytes and Animal Models

In vitro and in vivo studies have demonstrated the cardioprotective effects of this compound against I/R injury. jst.go.jpnih.gov I/R injury occurs when blood flow is restored to tissue after a period of ischemia, leading to a cascade of events that can cause further damage to cells. spandidos-publications.com

In an in vivo mouse model of I/R injury created by ligating the left anterior descending coronary artery, pretreatment with this compound was found to inhibit cardiac arrhythmias, including ventricular premature beats and ventricular fibrillation. jst.go.jpnih.gov In isolated perfused rat hearts subjected to I/R, this compound preconditioning improved heart function and reduced the incidence of arrhythmias. nih.gov

At the cellular level, in isolated ventricular myocytes, this compound delayed the increase in intracellular chloride concentration ([Cl⁻]i) induced by hypoxia/reoxygenation. jst.go.jp The accumulation of intracellular chloride is a key factor in I/R injury. spandidos-publications.com this compound has been shown to protect cardiomyocytes from oxidative stress induced by anoxia-reoxygenation. spandidos-publications.com Studies on cultured cardiomyocytes have revealed that this compound's cardioprotective effects are mediated, at least in part, through the protein kinase C ε (PKCε) signaling pathway, which helps to inhibit the sI/R-induced elevation of [Cl⁻]i. spandidos-publications.comspandidos-publications.com This, in turn, attenuates mitochondrial membrane potential loss and the generation of reactive oxygen species (ROS). spandidos-publications.com Furthermore, this compound has been shown to upregulate anion exchanger 3 (AE3), which is involved in regulating intracellular chloride levels, thereby contributing to its cardioprotective action. researchgate.netresearchgate.net

Table 2: Cardioprotective Effects of this compound in Ischemia/Reperfusion (I/R) Injury Models

| Model | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| In Vivo Mouse Model (Ligation of coronary artery) | Inhibited cardiac arrhythmias (ventricular premature beats, ventricular fibrillation). | Modulation of intracellular Cl⁻ homeostasis. | jst.go.jp |

| Isolated Perfused Rat Hearts | Decreased incidence of arrhythmias; Improved heart function; Increased SOD and GSH-Px activity; Decreased MDA and ROS generation. | Activation of the bradykinin-NO system, leading to inhibition of ROS generation. | nih.gov |

| Isolated Ventricular Myocytes (Hypoxia/Reoxygenation) | Delayed the increase in intracellular Cl⁻ concentration. | Modulation of intracellular Cl⁻ homeostasis. | jst.go.jp |

| Cultured Cardiomyocytes (Simulated I/R) | Increased cell viability; Attenuated LDH and creatine (B1669601) phosphokinase release; Inhibited elevation of [Cl⁻]i; Attenuated mitochondrial membrane potential loss and ROS generation. | Activation of the PKCε signaling pathway; Upregulation of anion exchanger 3 (AE3). | spandidos-publications.comresearchgate.net |

Inhibition of Intracellular Chloride Ion Concentration ([Cl-]i) Elevation

An elevation in the intracellular chloride ion concentration ([Cl⁻]i) is recognized as a significant factor in the pathophysiology of cellular injury, particularly during events like ischemia/reperfusion (I/R). spandidos-publications.comspandidos-publications.com Studies have shown that this compound can counteract this increase. In vitro experiments using neonatal rat cardiomyocytes and H9c2 cells subjected to simulated ischemia/reperfusion (sI/R) or hypoxia/reoxygenation (H/R) have demonstrated that pretreatment with this compound significantly inhibits the rise in [Cl⁻]i. spandidos-publications.comspandidos-publications.comresearchgate.net

One study identified that in H9c2 cells subjected to H/R, the [Cl⁻]i increased from a baseline of 26.8±3.8 mM to 49.7±5.1 mM. spandidos-publications.com However, treatment with 10 µM this compound resulted in a significant reduction of this elevated intracellular chloride concentration. spandidos-publications.com This inhibitory effect is linked to the upregulation and activation of Anion Exchanger 3 (AE3), a protein crucial for maintaining intracellular chloride homeostasis. researchgate.netnih.gov this compound has been shown to upregulate the expression of AE3, thereby promoting the efflux of chloride ions from the cell. researchgate.netnih.gov

The mechanism appears to be mediated, at least in part, by the Protein Kinase C ε (PKCε) signaling pathway. spandidos-publications.comspandidos-publications.comspandidos-publications.com this compound activates PKCε, which in turn phosphorylates AE3, enhancing its activity to exchange Cl⁻ for HCO3⁻ and thus reducing intracellular chloride levels. spandidos-publications.com The inhibition of PKCε has been shown to abolish the protective effects of this compound on [Cl⁻]i. spandidos-publications.comspandidos-publications.com

Table 1: Effect of this compound on Intracellular Chloride Ion Concentration ([Cl⁻]i) in H9c2 Cells

| Treatment Group | [Cl⁻]i (mM) | Reference |

|---|---|---|

| Control | 26.8 ± 3.8 | spandidos-publications.com |

| Hypoxia/Reoxygenation (H/R) | 49.7 ± 5.1 | spandidos-publications.com |

| H/R + this compound (10 µM) | Significantly Reduced vs. H/R | spandidos-publications.com |

Data presented as mean ± standard deviation.

Attenuation of Mitochondrial Membrane Potential Loss

The elevation of intracellular chloride is closely linked to mitochondrial dysfunction, including the loss of mitochondrial membrane potential (ΔΨm). spandidos-publications.com This loss is a critical event that can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a burst of reactive oxygen species (ROS) and subsequent apoptosis. spandidos-publications.com

Research has demonstrated that this compound's ability to inhibit the rise in [Cl⁻]i is paralleled by its capacity to attenuate the loss of mitochondrial membrane potential. spandidos-publications.comspandidos-publications.com In studies on cardiomyocytes subjected to simulated ischemia/reperfusion, pretreatment with this compound significantly preserved the mitochondrial membrane potential. spandidos-publications.comspandidos-publications.com This protective effect on mitochondria is a downstream consequence of maintaining chloride homeostasis. spandidos-publications.com The fluorescent dye JC-1 is commonly used to assess ΔΨm, where a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization. spandidos-publications.com this compound treatment has been shown to counteract this decrease, indicating a stabilization of the mitochondrial membrane. spandidos-publications.comspandidos-publications.com

Furthermore, the cardioprotective effects of this compound, including the preservation of ΔΨm, are reportedly abolished when the mPTP is pharmacologically opened, suggesting that the inhibition of mPTP opening is a key mechanism in its protective action. The activation of the PKCε pathway is also required for this compound to attenuate the sI/R-induced loss of ΔΨm. spandidos-publications.comspandidos-publications.com

Antimicrobial Research

Saponins extracted from Camellia oleifera, including this compound, have demonstrated antimicrobial activity against a range of microorganisms. The proposed mechanism of action for saponins involves interaction with and damage to the cell membrane, leading to increased permeability and eventual cell rupture. nih.gov

Studies on tea saponin from Camellia oleifera shell have shown a good bacteriostatic effect against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.gov One study reported a minimum inhibitory concentration (MIC) of 1 mg/mL for E. coli and 0.5 mg/mL for S. aureus, with a minimum bactericidal concentration (MBC) of 4 mg/mL for both. nih.gov Other research has indicated that saponin-rich extracts from C. oleifera meal possess broad-spectrum antibacterial activity against Escherichia coli, Staphylococcus aureus, Salmonella enteritidis, and Bacillus thuringiensis, as well as antifungal activity against Aspergillus niger and Rhizopus nigricans. researchgate.net

Additionally, a specific saponin, this compound III, isolated from Schima superba, demonstrated notable anticandidal activity, with a 50% inhibition of Candida albicans growth at a concentration of 93.1 µg/mL. dovepress.com

**Table 2: Antimicrobial Activity of Tea Saponin from *Camellia oleifera***

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |

|---|---|---|---|

| Escherichia coli | 1 mg/mL | 4 mg/mL | nih.gov |

| Staphylococcus aureus | 0.5 mg/mL | 4 mg/mL | nih.gov |

Biofilm formation is a critical virulence factor for many pathogenic microorganisms, contributing to their resistance to antimicrobial agents. nih.gov Saponins are being investigated for their potential to disrupt this process. nih.gov

Research on specific tea seed saponin monomers, namely theasaponin (B77562) E1 (TE1), theasaponin E2 (TE2), and assamsaponin A (ASA), has demonstrated their ability to inhibit biofilm formation by Candida albicans. nih.gov These compounds were shown to suppress the adhesion and development of biofilms in a concentration-dependent manner and were also capable of eradicating mature biofilms. nih.gov The inhibitory effects were linked to a reduction in several virulence factors, including cell surface hydrophobicity, adhesion ability, and the transition to the hyphal morphology, which is crucial for biofilm integrity. nih.gov The study indicated that the anti-biofilm activity was, in part, due to the inhibition of the RAS1-cAMP-PKA and MAPK signaling pathways. nih.gov

Immunomodulatory Research

This compound has been shown to possess significant immunomodulatory properties, primarily through its anti-inflammatory effects. researchgate.netsemanticscholar.org Chronic or excessive inflammation can lead to tissue damage and is implicated in numerous diseases. researchgate.net

In vitro studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, have revealed that this compound can effectively suppress the inflammatory response. researchgate.netsemanticscholar.org Treatment with this compound has been found to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net For instance, at a concentration of 30 μg/mL, this compound inhibited the expression of TNF-α and IL-6 protein by 92.94% and 87.35%, respectively, in LPS-induced RAW264.7 cells. mdpi.com

The underlying mechanism for these anti-inflammatory effects involves the inhibition of key signaling pathways. Research indicates that this compound suppresses the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netsemanticscholar.org It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB inactive, and by reducing the phosphorylation of the p65 subunit of NF-κB. mdpi.com Within the MAPK pathway, this compound has been observed to decrease the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). mdpi.com

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

| Cytokine | This compound Concentration | % Inhibition of Protein Expression | Reference |

|---|---|---|---|

| TNF-α | 30 µg/mL | 92.94% | mdpi.com |

| IL-6 | 30 µg/mL | 87.35% | mdpi.com |

Inhibition is relative to LPS-treated cells without this compound.

Analgesic Research

The potential for this compound and its derivatives to alleviate pain has been explored in animal models. The defatted seeds of Camellia oleifera have been used historically to stop itching and pain, prompting scientific investigation into their active components. spandidos-publications.com

Studies have utilized standard pain models in mice, such as the hot plate test, which measures the response to a heat stimulus and is indicative of centrally mediated analgesia, and the acetic acid-induced writhing test, which assesses peripherally mediated pain. spandidos-publications.comwikipedia.org Research on hydrolyzed saponins from C. oleifera seeds, a mixture rich in this compound derivatives, demonstrated significant analgesic activities in both of these tests. spandidos-publications.com The extracts were also found to inhibit the production of pain mediators, including pro-inflammatory cytokines, suggesting that the analgesic effect is linked to the compound's anti-inflammatory properties. spandidos-publications.com

Molecular and Cellular Mechanisms of Sasanquasaponin Action

Mechanisms in Anti-inflammatory Activity

Sasanquasaponin's anti-inflammatory properties are mediated by its intervention in crucial intracellular signaling cascades that regulate the expression of pro-inflammatory genes. mdpi.comnih.gov By targeting the NF-κB and MAPK pathways, this compound effectively suppresses the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. researchgate.netnih.gov

The NF-κB signaling pathway is a cornerstone in the regulation of immune and inflammatory responses. mdpi.com Under normal conditions, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. mdpi.com Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.comembopress.org this compound has been shown to effectively disrupt this activation process. nih.govmdpi.com

Research indicates that this compound treatment preserves the integrity of the IκBα inhibitor. mdpi.com In LPS-stimulated RAW 264.7 cells, a marked decrease in the levels of IκBα is observed, signifying its degradation. mdpi.com However, pre-treatment with this compound counters this effect, leading to elevated levels of IκBα. mdpi.com This is achieved by inhibiting the phosphorylation of IκBα. mdpi.comnih.gov By preventing phosphorylation, this compound protects IκBα from being targeted for proteasomal degradation. mdpi.com This action effectively sequesters NF-κB in the cytoplasm, preventing it from activating downstream inflammatory genes. mdpi.com Studies have quantified this inhibitory effect, showing a significant, concentration-dependent reduction in the expression of phosphorylated IκBα (p-IκBα) upon this compound treatment. nih.gov

Table 1: Effect of this compound on IκBα Phosphorylation

| Treatment Concentration (µg/mL) | Inhibition of p-IκBα Expression (%) |

|---|---|

| 10 | 74.51 |

| 20 | 92.31 |

| 30 | 96.17 |

Data derived from studies on LPS-induced RAW 264.7 cells. nih.gov

In addition to preserving IκBα, this compound directly targets the p65 subunit of NF-κB for inhibition. mdpi.com The phosphorylation of p65 is a critical step for its full transcriptional activity. mdpi.com In inflammatory conditions induced by LPS, the levels of phosphorylated p65 (p-p65) are significantly increased. mdpi.com this compound treatment has been demonstrated to substantially reduce the levels of p-p65 in a concentration-dependent manner, without affecting the total amount of p65 protein. mdpi.comnih.gov This inhibition of p65 phosphorylation further cripples the capacity of the NF-κB pathway to promote inflammation. researchgate.netnih.gov

Table 2: Effect of this compound on p65 Phosphorylation

| Treatment Concentration (µg/mL) | Inhibition of p-p65 Expression (%) |

|---|---|

| 10 | 63.22 |

| 20 | 80.08 |

| 30 | 76.62 |

Data derived from studies on LPS-induced RAW 264.7 cells. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another major signaling route that transmits extracellular signals to the nucleus, playing a vital role in inflammation. mdpi.comnih.gov This pathway includes three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. mdpi.comnih.gov Activation of these kinases through phosphorylation leads to the activation of various transcription factors, including NF-κB, and subsequent production of inflammatory mediators. x-mol.net this compound has been found to selectively inhibit components of this pathway. researchgate.netnih.gov

Table 3: Effect of this compound on ERK Phosphorylation

| Treatment Concentration (µg/mL) | Inhibition of p-ERK Expression (%) |

|---|---|

| 10 | 33.60 |

| 20 | 45.23 |

| 30 | 70.20 |

Data derived from studies on LPS-induced RAW 264.7 cells. nih.gov

Similar to ERK, the phosphorylation of JNK is a critical event in the MAPK-mediated inflammatory response. nih.gov this compound has demonstrated a potent inhibitory effect on JNK phosphorylation. researchgate.netnih.gov In LPS-stimulated cells, this compound treatment leads to a marked, concentration-dependent reduction in the levels of phosphorylated JNK (p-JNK). nih.gov Interestingly, the inhibitory effect of this compound appears to be more pronounced on JNK phosphorylation compared to ERK phosphorylation at higher concentrations. nih.gov It is noteworthy that studies have shown this compound does not significantly affect the phosphorylation of p38, another member of the MAPK family, indicating a degree of selectivity in its mechanism. nih.gov

Table 4: Effect of this compound on JNK Phosphorylation

| Treatment Concentration (µg/mL) | Inhibition of p-JNK Expression (%) |

|---|---|

| 10 | 4.19 |

| 20 | 83.87 |

| 30 | 94.69 |

Data derived from studies on LPS-induced RAW 264.7 cells. nih.gov

Modulation of Inflammatory Mediators

This compound exerts notable anti-inflammatory effects by modulating the expression and production of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, SQS has been shown to significantly attenuate the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.gov This inhibition occurs in a concentration-dependent manner. nih.govmdpi.com

Furthermore, this compound suppresses the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes that are pivotal in the inflammatory process. researchgate.netresearchgate.net The reduction in the transcription levels of iNOS and COX-2 by SQS highlights its substantial anti-inflammatory activity. mdpi.com The underlying mechanism for these effects is linked to the inhibition of the NF-κB and MAPK signaling pathways. researchgate.netnih.gov Specifically, SQS has been observed to inhibit the phosphorylation of IκBα and p65 in the NF-κB pathway, as well as the phosphorylation of ERK and JNK in the MAPK pathway. researchgate.netnih.gov

| Mediator | Effect of this compound | Cell Line | Key Findings |

|---|---|---|---|

| TNF-α | Downregulation | RAW264.7 | SQS significantly attenuated LPS-induced TNF-α production. researchgate.netnih.gov |

| IL-1β | Downregulation | RAW264.7 | SQS significantly attenuated LPS-induced IL-1β production. researchgate.netnih.gov |

| IL-6 | Downregulation | RAW264.7 | SQS significantly attenuated LPS-induced IL-6 production. researchgate.netnih.gov |

| iNOS | Downregulation | RAW264.7 | SQS inhibited LPS-induced iNOS expression at both mRNA and protein levels. researchgate.netnih.gov |

| COX-2 | Downregulation | RAW264.7 | SQS inhibited LPS-induced COX-2 expression at both mRNA and protein levels. researchgate.netnih.gov |

Regulation of Intracellular Reactive Oxygen Species Levels

This compound plays a crucial role in regulating intracellular levels of Reactive Oxygen Species (ROS). nih.govnih.gov In LPS-stimulated RAW264.7 macrophages, SQS treatment markedly reduces the generation of ROS in a dose-dependent manner. nih.govmdpi.com For instance, at concentrations of 10, 20, and 30 µg/mL, SQS was found to decrease ROS generation by 39%, 64%, and 78%, respectively. mdpi.com

This antioxidant activity is also observed in other cell types. In neonatal rat cardiomyocytes subjected to anoxia-reoxygenation, this compound pretreatment was shown to decrease intracellular ROS levels. nih.gov The mechanism behind this effect involves increasing the activities of endogenous antioxidant enzymes. nih.gov By attenuating ROS generation, this compound helps to protect cells from oxidative stress and subsequent inflammatory damage. mdpi.comnih.gov

Intercellular Adhesion Molecule-1 (ICAM-1) Regulation

This compound has been shown to regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule involved in inflammatory responses. In a study on rats with burns, SQS administration markedly lowered the serum levels of soluble ICAM-1 (sICAM-1). nih.gov Furthermore, it significantly inhibited the overexpression and transcription of transmembrane ICAM-1 (mICAM-1) in the aorta of these rats. nih.gov This inhibitory effect on ICAM-1 expression suggests that this compound can be effective in reducing inflammation associated with conditions like burns. nih.gov

| Molecule | Effect of this compound | Model System | Key Findings |

|---|---|---|---|

| Soluble ICAM-1 (sICAM-1) | Downregulation | Burn-induced rats (sera) | SQS markedly lowered serum levels of sICAM-1. nih.gov |

| Transmembrane ICAM-1 (mICAM-1) | Downregulation | Burn-induced rats (aorta) | SQS considerably inhibited the over-expression and transcription of mICAM-1. nih.gov |

Mechanisms in Anticancer Activity

This compound exhibits potent anti-tumor activities through various mechanisms, including the regulation of the cell cycle and the induction of apoptosis. nih.govnih.gov

In human breast cancer MCF-7 cells, this compound has been demonstrated to induce G1 phase arrest in the cell cycle. nih.gov This cell cycle arrest is mediated through the modulation of key regulatory proteins. Specifically, SQS treatment leads to the upregulation of p21 and the downregulation of Cyclin D1. nih.govigib.res.in The protein p21 is a cyclin-dependent kinase inhibitor that plays a critical role in enforcing cell cycle checkpoints, and its upregulation contributes to the halt in cell proliferation. plos.orgnih.gov Conversely, the downregulation of Cyclin D1, a protein that promotes progression through the G1 phase, further reinforces the cell cycle arrest. nih.govplos.org

A key mechanism through which this compound induces apoptosis, or programmed cell death, is the activation of Caspase-3. nih.govspandidos-publications.com In human hepatoma HepG2 cells, treatment with SQS resulted in a time- and dose-dependent increase in the apoptotic rate. nih.gov This was accompanied by the upregulation of Caspase-3 mRNA expression. nih.gov The activation of Caspase-3, a critical executioner caspase, is a hallmark of apoptosis. nih.govspandidos-publications.com The study on HepG2 cells indicated that the apoptotic process induced by SQS, which involves the activation of Caspase-3, was irreversible. nih.govspandidos-publications.com This activation is part of the mitochondrial apoptotic pathway, which is also characterized by an increase in Bax and a decrease in Bcl-2 expression. nih.gov

| Pathway | Molecule | Effect of this compound | Cell Line | Key Findings |

|---|---|---|---|---|

| Cell Cycle Regulation | p21 | Upregulation | MCF-7 | Contributes to G1 phase arrest. nih.gov |

| Cyclin D1 | Downregulation | MCF-7 | Contributes to G1 phase arrest. nih.gov | |

| Apoptosis Induction | Caspase-3 | Activation | HepG2 | SQS upregulates Caspase-3 mRNA and activates its protein, leading to irreversible apoptosis. nih.gov |

Apoptosis Induction Pathways

Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 downregulation, Bax upregulation)

This compound has been shown to induce apoptosis in cancer cells by modulating the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov This family consists of both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax. nih.gov The balance between these opposing factions dictates the cell's fate.

In human hepatoma HepG2 cells, treatment with this compound led to a time- and dose-dependent increase in the apoptotic rate. nih.gov Molecular analysis revealed that this compound treatment significantly downregulated the mRNA expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the mRNA expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, triggering the release of apoptogenic factors and subsequent activation of caspases, ultimately leading to programmed cell death. nih.govnih.gov The increased expression of caspase-3, a key executioner caspase, following this compound treatment in HepG2 cells further supports the activation of this mitochondrial-mediated apoptotic pathway. nih.gov

Table 1: Effect of this compound on Bcl-2 Family Proteins in HepG2 Cells

| Protein | Effect of this compound Treatment | Consequence |

|---|---|---|

| Bcl-2 | Downregulation of mRNA expression nih.gov | Promotes apoptosis nih.gov |

| Bax | Upregulation of mRNA expression nih.gov | Promotes apoptosis nih.gov |

Involvement of p53-Independent Pathways (e.g., E2F1 Activation)

Interestingly, the apoptotic effects of this compound are not solely reliant on the tumor suppressor protein p53. Research indicates that this compound can induce apoptosis through p53-independent mechanisms, a significant finding given that the p53 pathway is often inactivated in various cancers. nih.gov

In human breast cancer MCF-7 cells, this compound treatment was found to induce G1 phase cell cycle arrest and trigger apoptosis. nih.gov This was accompanied by an upregulation of p21 and a downregulation of cyclin D1. nih.govigib.res.in Crucially, while p53 levels were downregulated, the transcription factor E2F1 was activated. nih.gov E2F1 is known to be capable of inducing apoptosis through both p53-dependent and p53-independent pathways. mdpi.comresearchgate.net The activation of E2F1 in the absence of p53 upregulation suggests that this compound mediates apoptosis in these cells through a p53-independent route, potentially involving the direct or indirect activation of E2F1-target genes that promote apoptosis. nih.govresearchgate.net

Autophagy Modulation (e.g., Akt/mTOR/p70S6K Pathway, LC3-II Up-regulation)

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. nih.gov this compound III, a specific form of this compound, has been shown to induce autophagy in human melanoma A375 cells. nih.govnih.gov This induction is mediated, at least in part, through the inhibition of the Akt/mTOR/p70S6K signaling pathway. nih.govnih.gov

The Akt/mTOR pathway is a key negative regulator of autophagy; its inhibition leads to the activation of the autophagic process. mdpi.com Treatment of melanoma cells with this compound III resulted in the inhibition of this pathway, leading to the upregulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). nih.govnih.gov LC3-II is a well-established marker of autophagosome formation, and its increased expression indicates an induction of autophagy. mednexus.org Furthermore, the accumulation of reactive oxygen species (ROS) was also implicated in the activation of autophagy by this compound III. nih.gov In this context, the induced autophagy was found to promote this compound III-induced apoptosis, highlighting a crosstalk between these two critical cellular processes. nih.gov

Signaling Pathways in Epithelial-Mesenchymal Transition (EMT) Inhibition

Epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for embryonic development but is also hijacked by cancer cells to promote invasion and metastasis. This compound has demonstrated the ability to inhibit EMT in prostate cancer cells by modulating key signaling pathways. nih.govresearchgate.netnih.gov

The PI3K/Akt/mTOR pathway is a central signaling nexus that regulates various cellular processes, including cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers and is known to drive EMT. researchgate.net Studies have shown that in prostate cancer cells, the PI3K/Akt/mTOR pathway is activated during EMT. nih.govresearchgate.netnih.gov this compound treatment was found to significantly inhibit the activation of this pathway. nih.govresearchgate.netnih.gov By downregulating the phosphorylation of key components of this cascade, this compound effectively counteracts the signals that promote the mesenchymal phenotype, thereby inhibiting EMT. nih.govresearchgate.netnih.gov

The Smad pathway is the canonical signaling pathway for the transforming growth factor-beta (TGF-β) family of cytokines, which are potent inducers of EMT. researchgate.net Upon ligand binding, TGF-β receptors phosphorylate and activate Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of target genes involved in the EMT program. researchgate.net In prostate cancer cells, the Smad2/3 signaling pathway was shown to be activated during TGF-β1-induced EMT. nih.govresearchgate.netnih.gov this compound treatment was able to significantly inhibit the activation of this pathway, thereby blocking the downstream effects of TGF-β and suppressing the EMT process. nih.govresearchgate.netnih.gov

Table 2: Effect of this compound on EMT-Related Signaling Pathways in Prostate Cancer Cells

| Signaling Pathway | Effect of this compound Treatment | Consequence |

|---|---|---|

| PI3K/Akt/mTOR | Inhibition of activation nih.govresearchgate.netnih.gov | Inhibition of EMT nih.govresearchgate.netnih.gov |

Mechanisms in Antioxidant Activity

Beyond its anti-cancer effects, this compound also possesses antioxidant properties. ontosight.aijst.go.jp The mechanism underlying this activity involves the scavenging of free radicals, which are highly reactive molecules that can cause oxidative damage to cells. mdpi.com While direct studies on the specific antioxidant mechanisms of this compound are emerging, research on other saponins (B1172615) provides a framework for understanding its potential actions. Saponins, in general, can exert their antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them. mdpi.com Studies on this compound III have confirmed its antioxidant properties, which contribute to protecting cells from oxidative stress. ontosight.ai Furthermore, in the context of inflammation, which is closely linked to oxidative stress, this compound has been shown to reduce the generation of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-induced inflammatory models. dntb.gov.uaresearchgate.net

Direct Reactive Oxygen Species (ROS) Attenuation

This compound has demonstrated a significant capacity to directly reduce levels of reactive oxygen species (ROS), which are key contributors to cellular damage in various pathological conditions, including anoxia-reoxygenation and ischemia-reperfusion injury. nih.govnih.gov Studies on cardiomyocytes subjected to oxidative stress have shown that pretreatment with SQS leads to a marked decrease in intracellular ROS levels. nih.gov This attenuation of ROS is a cornerstone of its protective effects.

In one study using lipopolysaccharide (LPS)-induced RAW264.7 cells, SQS was shown to significantly decrease ROS production in a dose-dependent manner. mdpi.com The anti-inflammatory effect of SQS is thought to be related to this inhibition of ROS production. mdpi.com This direct scavenging or suppression of ROS generation helps to protect cells from oxidative damage. nih.gov The reduction in ROS is also linked to the attenuation of mitochondrial membrane potential loss, a critical event in cell injury. nih.govspandidos-publications.comspandidos-publications.com

Table 1: Effect of this compound (SQS) on LPS-Induced ROS Production

| SQS Concentration (µg/mL) | Reduction in ROS Generation (%) |

|---|---|

| 10 | 39% |

| 20 | 64% |

| 30 | 78% |

Data derived from studies on LPS-induced RAW264.7 cells, showing a dose-dependent decrease in ROS generation with SQS treatment compared to LPS-treated cells. mdpi.com

Indirect Antioxidant Enzyme Induction (e.g., SOD, Catalase, GPx)

Beyond directly neutralizing ROS, this compound also bolsters the cell's endogenous antioxidant defenses. It achieves this by increasing the activity of key antioxidant enzymes. In neonatal rat cardiomyocytes exposed to anoxia-reoxygenation, treatment with SQS significantly increased the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes are the body's primary enzymatic defense system against oxidative stress. nih.govjmb.or.krpeerj.com

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. jmb.or.krpeerj.com

Catalase (CAT): Responsible for the decomposition of hydrogen peroxide into water and oxygen. jmb.or.krpeerj.com

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively. nih.govpeerj.com

Furthermore, SQS treatment has been observed to increase the levels of reduced glutathione (GSH) while decreasing levels of oxidized glutathione (GSSG), indicating a more robust antioxidant state within the cell. nih.gov This enhancement of the cellular antioxidant enzyme system is a critical indirect mechanism by which SQS protects against oxidative stress. nih.gov

Regulation of Intracellular Calcium Homeostasis

Dysregulation of intracellular calcium ([Ca2+]i) is a hallmark of cell injury, particularly in cardiomyocytes under ischemic conditions. This compound has been shown to play a role in maintaining calcium homeostasis. nih.gov Studies have demonstrated that SQS treatment alleviates the accumulation of intracellular calcium in cardiomyocytes subjected to anoxia-reoxygenation injury. nih.gov

The mechanism appears to be linked to its other protective actions. For instance, the inhibition of the Protein Kinase C epsilon (PKCε) pathway or mutations in the Anion Exchanger 3 (AE3) can reverse the inhibitory effect of SQS on Ca2+ overload. nih.gov This suggests that by regulating ion exchangers and related signaling pathways, SQS prevents the pathological increase in intracellular calcium that can trigger cell death pathways. nih.govnih.gov The regulation of calcium flow is a key element in osteogenesis and is finely controlled by various channels and transporters. mdpi.com While the context differs, it highlights the universal importance of calcium homeostasis which SQS helps to maintain in cardiac cells.

Potential Nrf2 Signaling Pathway Activation (General Saponin (B1150181) Mechanism)